Dihydrogalangal acetate

Flavor stability Hydrolytic degradation Aqueous formulation

Galangal-type pungency fails in any formulation with water: galangal acetate hydrolyzes within hours. Dihydrogalangal acetate is the saturated, GRAS FEMA 4555-stabilized analogue engineered for aqueous stability. Quantitative advantage: 100% recovery after 1 h aqueous reflux vs. 0% for galangal acetate. - Identical alcohol-enhancement intensity (non-significant difference in 40-proof sensory panels) - Crystalline racemate (mp 41.5-43.5 °C) for dry-blending, encapsulation, melting-point ID testing - Natural 98% (S)-enantiomer exceeds the enantiomeric excess of natural galangal acetate

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 129319-15-9
Cat. No. B1257398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrogalangal acetate
CAS129319-15-9
Synonyms1'-acetoxydihydrochavicol acetate
dihydrogalangal acetate
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)OC(=O)C)OC(=O)C
InChIInChI=1S/C13H16O4/c1-4-13(17-10(3)15)11-5-7-12(8-6-11)16-9(2)14/h5-8,13H,4H2,1-3H3
InChIKeyUAWHZODFGAHJCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Sparingly soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrogalangal Acetate Overview


Dihydrogalangal acetate (1′-acetoxydihydrochavicol acetate, CAS 129319-15-9) is a phenol ester flavor compound discovered in galangal roots (Alpinia galangal (L.) Swartz) and recognized as the stable saturated analogue of the natural pungent principle galangal acetate [1]. It holds FEMA GRAS status (FEMA No. 4555) as a flavoring agent and is listed in the FDA Substances Added to Food inventory [2]. The compound delivers a clean, spicy pungency with alcohol-enhancement functionality and exists predominantly as the (S)-enantiomer (98%) in its natural form, with the racemate obtainable as a crystalline solid (mp 41.5–43.5 °C) [1].

Dihydrogalangal Acetate: Aqueous Stability


Galangal acetate (1′-acetoxychavicol acetate), the primary pungent principle of galangal, shares an identical taste profile with dihydrogalangal acetate but fails catastrophically in any formulation containing water. The 1,5-oxadiene system of galangal acetate renders it intrinsically susceptible to rapid hydrolysis and isomerization in aqueous media, leading to complete loss of pungency within hours at ambient temperature [1]. Dihydrogalangal acetate was explicitly designed via hydrogenation of this labile double bond to retain full pungent functionality while eliminating the hydrolytic degradation pathway. Substituting galangal acetate or its unverified derivatives into a formulation designed for dihydrogalangal acetate risks pungency collapse during processing, shelf storage, or consumer use, particularly in beverages, liquid flavour systems, and any product with meaningful water activity [2].

Dihydrogalangal Acetate: Quantitative Evidence


Hydrolytic Stability vs. Galangal Acetate

Under identical reflux conditions (100 ppm aqueous solution, 1 h reflux), galangal acetate underwent complete conversion to non-pungent hydrolysis products (1′-hydroxychavicol acetate, p-acetoxycinnamic alcohol, p-coumaryl diacetate), yielding 0% recovery of the parent compound. In contrast, dihydrogalangal acetate achieved a practical 100% recovery after the same reflux challenge, as quantified by solvent extraction and GC-MS analysis [1]. The starting material for galangal acetate was undetectable in the reaction mixture, confirming total degradation [2].

Flavor stability Hydrolytic degradation Aqueous formulation

Alcohol Enhancement Equivalence

In a forced-choice sensory panel (n = 30), 15 ppm dihydrogalangal acetate versus 15 ppm galangal acetate in 40-proof cordial base showed no statistically significant difference in alcohol enhancement intensity: 14 of 30 panelists selected galangal acetate as stronger (binomial test, non-significant). The authors concluded that galangal acetate and dihydrogalangal acetate possess practically the same alcoholic enhancement effect [1]. The same equivalence holds between the (R)- and (S)-enantiomers of dihydrogalangal acetate: a non-significant majority (23 of 40) selected (R)-dihydrogalangal acetate as stronger [1].

Sensory equivalence Alcohol enhancement Flavor functionality

FEMA GRAS 4555 Status

Dihydrogalangal acetate has been granted FEMA GRAS status under FEMA No. 4555 (GRAS Publication No. 24) and is listed as a flavoring agent by both the FDA Substances Added to Food inventory and JECFA (JECFA Flavor No. 2046, evaluated 2010) [1][2]. In contrast, galangal acetate (CAS 52946-22-2) does not appear to hold an independent FEMA GRAS number, meaning that for formulators requiring GRAS-designated flavor ingredients, dihydrogalangal acetate provides a regulatory pathway not available through the parent pungent compound [3].

FEMA GRAS Regulatory compliance Flavor ingredient procurement

Stereochemical Specification: (S)-Enantiomer

Chiral HPLC analysis of natural dihydrogalangal acetate isolated from galangal root extract established that the (S)-enantiomer constitutes 98% of the natural product, with the (R)-enantiomer present at only 2% [1]. In comparison, natural galangal acetate shows a (S):(R) ratio of approximately 95:5 [1]. The (R)-dihydrogalangal acetate enantiomer is reported to be almost odorless, while the (S)-enantiomer provides the characteristic weak pungent and woody notes [1].

Enantiomeric purity Chiral specification Natural flavor compound

Physical Form: Crystalline Solid

Racemic dihydrogalangal acetate can be crystallized from hexane as a solid with a defined melting point of 41.5–43.5 °C, whereas galangal acetate and enantiopure (S)- or (R)-dihydrogalangal acetate are liquids (oils) at ambient temperature [1]. The crystalline racemate enables gravimetric dispensing without the viscosity and adhesion losses associated with oil handling, and the melting point provides a simple identity and purity checkpoint .

Physical form Crystallinity Formulation handling

Dihydrogalangal Acetate Applications


Beverage Flavor Systems

Dihydrogalangal acetate is the preferred choice for alcoholic and non-alcoholic beverages requiring pungent alcohol-enhancement notes with long-term aqueous stability. It delivers functionally equivalent alcohol enhancement intensity to galangal acetate (non-significant difference in 40-proof cordial sensory panels) while surviving aqueous processing and shelf storage that would completely degrade galangal acetate within hours [1]. Its FEMA GRAS 4555 status further supports direct use in commercial beverage formulations [2].

Heat-Processed Savory Foods

For retorted, pasteurized, or hot-filled food products where pungent spicy notes must survive thermal processing, dihydrogalangal acetate's quantitative hydrolytic stability advantage (100% recovery after 1 h aqueous reflux vs. 0% for galangal acetate) makes it the only viable member of this flavor class [1]. Applications include soups, sauces, dressings, and marinades where galangal-type pungency is desired but galangal acetate would be destroyed during manufacture.

Chiral Flavor Ingredient Applications

When a natural, stereochemically defined pungent flavor ingredient is required, dihydrogalangal acetate naturally occurs as 98% (S)-enantiomer, providing a higher enantiomeric excess than natural galangal acetate (~95% S) [1]. This tighter stereochemical specification can simplify analytical release testing and lot-to-lot consistency management for premium natural flavor products.

Solid and Powdered Flavor Delivery

The crystalline racemate of dihydrogalangal acetate (mp 41.5–43.5 °C) offers practical advantages for dry blending, encapsulation, and powdered flavor delivery formats [1]. Unlike the oily liquid galangal acetate, the solid racemate can be accurately weighed with minimal transfer loss, dry-blended with carriers, and characterized by melting-point identity testing—streamlining quality control in solid dosage flavor manufacture .

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